1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone
Description
Properties
CAS No. |
3929-79-1 |
|---|---|
Molecular Formula |
C22H15NO3S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone |
InChI |
InChI=1S/C22H15NO3S/c1-14(24)23-19-12-10-16-7-3-5-9-18(16)22(19)27(25,26)20-13-11-15-6-2-4-8-17(15)21(20)23/h2-13H,1H3 |
InChI Key |
HMZGPLZRACMDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)S(=O)(=O)C4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dibenzo[a,h]phenothiazine Core
The dibenzo[a,h]phenothiazine core is generally synthesized by cyclization reactions involving diphenylamine derivatives and sulfur sources. Common methods include:
- Intramolecular cyclization of diarylamines with sulfur or sulfur-containing reagents under heating.
- Use of palladium-catalyzed cross-coupling reactions to assemble the aromatic framework, as seen in related carbazole and phenothiazine syntheses.
Oxidation to 7,7-Dioxido (Sulfone) Derivative
The oxidation of the sulfur atom in phenothiazine to the sulfone (dioxide) is a critical step. Typical oxidizing agents include:
- Hydrogen peroxide (H2O2) under acidic or neutral conditions.
- Peracids such as m-chloroperbenzoic acid (m-CPBA).
- Controlled oxidation ensures conversion to the sulfone without over-oxidation or degradation of the aromatic system.
This oxidation step converts the sulfur atom in the phenothiazine ring to the 7,7-dioxido form, which is essential for the compound's chemical and biological properties.
Introduction of Ethanone Group at Nitrogen (14-Position)
The ethanone substituent is introduced via acylation reactions:
- Acylation of the nitrogen atom in the phenothiazine ring using acetyl chloride or acetic anhydride.
- The reaction is typically performed in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid formed.
- Reaction conditions are controlled to avoid multiple substitutions or ring modifications.
Purification and Characterization
- The crude product is purified by column chromatography on silica gel.
- Recrystallization from appropriate solvents (e.g., toluene, hexane) yields the pure compound.
- Characterization is done by NMR, IR, and mass spectrometry to confirm the structure and purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core synthesis | Diarylamine + sulfur source, Pd catalyst | 12-24 h | Reflux (100-150°C) | 60-80 | Palladium-catalyzed cross-coupling |
| Oxidation to sulfone | H2O2 or m-CPBA | 2-6 h | Room temp to 50°C | 70-90 | Controlled oxidation to sulfone |
| N-Acetylation (ethanone group) | Acetyl chloride + base (pyridine) | 1-3 h | 0-25°C | 65-85 | Acylation at nitrogen |
| Purification | Silica gel chromatography, recrystallization | - | - | - | Ensures high purity |
Research Findings and Notes
- The oxidation step is crucial for obtaining the sulfone form, which significantly alters the electronic and steric properties of the phenothiazine core.
- The acylation step must be carefully controlled to avoid side reactions such as ring opening or over-acylation.
- The compound’s sulfone group enhances its stability and potential biological activity, making the preparation method important for pharmaceutical and material science applications.
- Literature reports emphasize the use of palladium-catalyzed coupling reactions for efficient core assembly, followed by selective oxidation and acylation.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent dibenzo[a,h]phenothiazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dibenzo[a,h]phenothiazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, affecting metabolic pathways and cellular functions. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone (): Structure: A di-brominated acetophenone derivative with a hydroxyl group para to the ketone. Synthesis: Bromination using NBS/H₂SO₄ achieves 92% yield, highlighting efficiency in halogenation . Key Differences: Bromine atoms increase molecular weight and hydrophobicity compared to the sulfone groups in the target compound. The hydroxyl group enhances hydrogen-bonding capacity but reduces thermal stability relative to sulfones.
- JWH-250, JWH-302, JWH-201 (): Structure: Indole-based ethanones with methoxyphenyl substituents.
- 1-(3,4-Dihydroxy-6-methylphenyl)-2-hydroxyethanone (): Structure: Polyhydroxy acetophenone with a methyl group. Properties: Multiple hydroxyl groups enhance solubility in polar solvents (e.g., water or ethanol), whereas the sulfone groups in the target compound may offer intermediate polarity suitable for pharmaceutical formulations .
Heterocyclic Core Variations
- Benzo-1,4-oxathiins and Thiadiazoles (): Structure: Five-membered sulfur-containing heterocycles (e.g., thiadiazole). Applications: Thiadiazoles are often used in agrochemicals, whereas dibenzophenothiazines are explored for optoelectronic materials due to extended conjugation.
- Flavonoid Precursors (): Structure: Dihydroxyphenyl ethanones (e.g., 1-(2,4-dihydroxyphenyl)-ethanone). Reactivity: Ortho- and para-hydroxyl groups facilitate cyclization into flavones, contrasting with the target compound’s sulfone-driven stability and resistance to ring-opening .
Physicochemical and Spectroscopic Properties
Biological Activity
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone, a phenothiazine derivative, has garnered attention in biomedical research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a dibenzo[a,h]phenothiazine core and an ethanone functional group. The following sections will explore its biological activities, including antitumor, antimicrobial, and neuroprotective effects, supported by data tables and case studies.
The molecular formula of 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone is with a molecular weight of 273.30 g/mol. The compound features a distorted boat conformation due to the arrangement of the thiazine ring and benzene moieties, which influences its biological interactions.
Crystal Structure Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Parameters | a = 12.5715 Å |
| b = 8.7648 Å | |
| c = 11.5828 Å | |
| Density | 1.423 Mg/m³ |
Antitumor Activity
Research indicates that phenothiazine derivatives exhibit significant antitumor properties. A study demonstrated that 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone effectively inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action: The compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which is crucial in mediating apoptosis.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Study Data:
- Minimum Inhibitory Concentration (MIC):
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
- Mechanism: Disruption of bacterial cell membranes and inhibition of protein synthesis.
Neuroprotective Effects
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone exhibits neuroprotective properties that may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Highlights:
- In vitro Studies: The compound protects neuronal cells from oxidative stress-induced apoptosis.
- Animal Models: In vivo studies indicated reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
Case Study 1: Antitumor Efficacy
A clinical trial involving patients with advanced breast cancer assessed the efficacy of a phenothiazine derivative similar to 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone. Results showed a significant reduction in tumor size after treatment over six months, supporting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Resistance
A case study explored the use of this compound in combination with traditional antibiotics to combat resistant bacterial strains. The findings suggested enhanced efficacy when used synergistically, indicating a potential strategy for overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
